molecular formula C11H15NO6 B014147 Methyl N-Succinimidyl Adipate CAS No. 118380-06-6

Methyl N-Succinimidyl Adipate

Cat. No.: B014147
CAS No.: 118380-06-6
M. Wt: 257.24 g/mol
InChI Key: ILDXDBSWYJDHAL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl N-Succinimidyl Adipate (MSA) is a masked, amino reactive, heterobifunctional crosslinking reagent . It primarily targets amino groups in proteins and other organic molecules, acting as a bridge to connect two separate molecules through a stable covalent bond .

Mode of Action

MSA interacts with its targets through a two-step process. First, the succinimidyl ester group in MSA reacts with an amino group in the target molecule, forming a stable amide bond and releasing a molecule of succinimide. This reaction “unmasks” the adipate group in MSA, allowing it to react with a second amino group in another molecule . This results in the formation of a stable crosslink between the two molecules .

Biochemical Pathways

The exact biochemical pathways affected by MSA depend on the specific molecules it crosslinks. In general, crosslinking can alter the structure and function of proteins, potentially affecting any biochemical pathways in which these proteins are involved. More specific information would require knowledge of the particular proteins or molecules being crosslinked .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical pathways it affects .

Result of Action

The molecular and cellular effects of MSA’s action depend on the specific molecules it crosslinks. By forming stable covalent bonds between two separate molecules, MSA can alter the structure and function of these molecules. This can lead to changes in cellular processes, potentially resulting in altered cell behavior or phenotype .

Action Environment

The action, efficacy, and stability of MSA can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of MSA, with a near-neutral pH generally being optimal for its crosslinking activity . Additionally, temperature can influence the rate of the crosslinking reaction, with higher temperatures generally increasing the reaction rate . MSA should be stored at -20°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-Succinimidyl Adipate can be synthesized through two primary methods :

    Method 1: Dissolving sodium methanesulfonate in nitric acid and catalyzing the reaction with potassium cyanide.

    Method 2: Condensing methyl methanesulfonate with methyl acrylate.

Industrial Production Methods: The industrial production of this compound typically involves the second method due to its higher yield and efficiency . The reaction is carried out under controlled conditions to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl N-Succinimidyl Adipate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Methyl N-succinimidyl adipate (MSA) is a chemical compound widely utilized in biochemical research, particularly in the context of protein modification and conjugation. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

This compound is an active ester that facilitates the conjugation of biomolecules. Its structure includes a succinimidyl group that reacts with primary amines, making it a valuable tool for creating stable linkages between proteins and other molecules. This property is crucial in various applications, including vaccine development and the creation of targeted drug delivery systems.

The primary biological activity of MSA involves its ability to form covalent bonds with amine-containing compounds. When MSA interacts with primary amines on proteins or peptides, it forms stable amide bonds, which can be utilized for various biochemical applications:

  • Protein Modification : MSA is often used to modify proteins for enhanced stability or altered functionality.
  • Conjugation in Glycoconjugate Vaccines : It plays a significant role in linking carbohydrate haptens to carrier proteins, which is essential for developing effective vaccines against infectious diseases .

Applications

  • Vaccine Development : MSA is instrumental in creating glycoconjugate vaccines by facilitating the attachment of polysaccharides to protein carriers. This method enhances immunogenicity and efficacy .
  • Bioconjugation : The compound is widely used in bioconjugation techniques to label proteins with fluorescent tags or other functional groups, enabling the study of protein interactions and dynamics .
  • Cell Surface Modification : MSA can be employed to modify cell surfaces for various applications, including enhancing cell adhesion in tissue engineering .

Case Study 1: Protein Conjugation

A study demonstrated that MSA was used to conjugate proteins to surfaces for biosensor applications. The orientation and density of protein attachment were found to significantly influence the sensor's performance. The study highlighted that oriented conjugation using MSA resulted in lower nonspecific adhesion compared to nonoriented methods, leading to improved sensor specificity .

Case Study 2: Glycoconjugate Vaccines

In a research project focused on developing glycoconjugate vaccines against Clostridium difficile, MSA was utilized to link glycan epitopes to carrier proteins. The resulting conjugates exhibited enhanced binding affinities and immunogenic responses in animal models, showcasing the effectiveness of MSA in vaccine formulation .

Data Tables

Application Description Outcome
Protein ModificationCovalent attachment of tags or functional groups using MSAEnhanced stability and functionality
Glycoconjugate VaccineLinkage of polysaccharides to carrier proteinsIncreased immunogenicity
Cell Surface EngineeringModification of cell surfaces for improved adhesionEnhanced cellular interactions

Properties

IUPAC Name

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDXDBSWYJDHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403493
Record name Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118380-06-6
Record name Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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